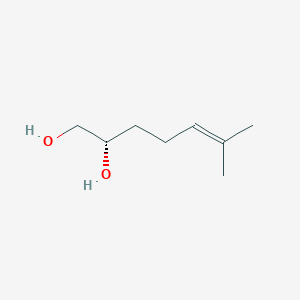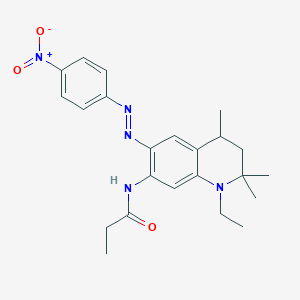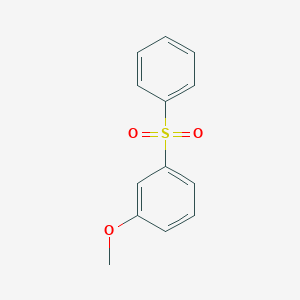
(S)-6-Methylhept-5-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Methylhept-5-ene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms of a heptene chain, with a methyl group (-CH3) on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For instance, the reduction of 6-methylhept-5-en-2-one with a chiral borane reagent can yield the desired diol with high enantiomeric purity.
Another method involves the Sharpless asymmetric dihydroxylation of 6-methylhept-5-ene. This reaction uses osmium tetroxide (OsO4) in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to selectively add hydroxyl groups to the double bond, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADH) or ketoreductases (KRED) can provide an efficient and environmentally friendly route to the diol. These enzymes offer high selectivity and can be used under mild reaction conditions, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Methylhept-5-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The diol can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one, 6-Methylhept-5-enoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylhept-5-en-1,2-dichloride, 6-Methylhept-5-en-1,2-ditosylate.
Aplicaciones Científicas De Investigación
(S)-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The diol is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (S)-6-Methylhept-5-ene-1,2-diol depends on its specific application. In biocatalysis, the compound interacts with enzyme active sites, where it undergoes stereospecific transformations. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, facilitating the catalytic process. In chemical reactions, the diol can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
®-6-Methylhept-5-ene-1,2-diol: The enantiomer of the (S) compound, with opposite spatial arrangement around the chiral center.
6-Methylhept-5-ene-1,2-diol: The racemic mixture containing both (S) and ® enantiomers.
6-Methylhept-5-ene-1-ol: A similar compound with only one hydroxyl group.
Uniqueness
(S)-6-Methylhept-5-ene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and biocatalysis, where the stereochemistry of the product is important.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(2S)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
RRSVNXZHFCGASC-QMMMGPOBSA-N |
SMILES isomérico |
CC(=CCC[C@@H](CO)O)C |
SMILES canónico |
CC(=CCCC(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)






